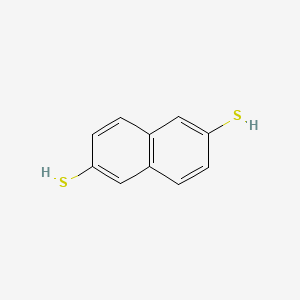

2,6-Naphthalenedithiol

Vue d'ensemble

Description

2,6-Naphthalenedithiol is an organic compound with the molecular formula C10H8S2. It is characterized by the presence of two thiol groups (-SH) attached to the 2 and 6 positions of a naphthalene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,6-Naphthalenedithiol can be synthesized through several methods. One common approach involves the reduction of 2,6-naphthalenedisulfonyl chloride using tin(II) chloride in glacial acetic acid saturated with hydrogen chloride. The reaction is typically carried out at 90°C for about 2 hours . Another method involves the use of zinc dust amalgam in the presence of sulfuric acid .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Naphthalenedithiol undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to form naphthalene derivatives.

Substitution: The thiol groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Disulfides and sulfonic acids.

Reduction: Naphthalene derivatives.

Substitution: Alkylated or acylated naphthalene derivatives.

Applications De Recherche Scientifique

Analytical Applications

High-Performance Liquid Chromatography (HPLC) Derivatization

2,6-Naphthalenedithiol has been utilized as a derivatizing agent in HPLC methods to enhance the detectability of compounds that lack chromophores. For instance, it has been employed to improve the quantification of sulforaphane, a compound with potential anti-carcinogenic properties. The derivatization process involved using 0.3 M this compound in acetonitrile with phosphate buffer at pH 7.4, followed by HPLC separation and UV/Vis detection. This method demonstrated high sensitivity and accuracy for biological sample analysis .

Surface-Enhanced Raman Scattering (SERS)

The compound is also pivotal in SERS applications for detecting volatile organic compounds. Two distinct SERS sensors have been developed utilizing this compound for both solution and vapor phase detection. These sensors demonstrated enhanced sensitivity through the use of silver nanoparticles and optical fibers, allowing for real-time monitoring of the compound in various environments .

Material Science Applications

Self-Assembled Monolayers (SAMs)

This compound is widely used in the formation of self-assembled monolayers on gold substrates. Research has shown that SAMs formed from this compound exhibit unique structural properties due to rotational polymorphism. This characteristic enhances the electrochemical barrier properties of films formed on these monolayers, making them suitable for applications in biosensors and electronic devices .

Nanoparticle Coating

The compound has been utilized to modify gold nanoparticles for various applications. The coating with this compound enhances the stability and functionality of these nanoparticles in biomedical applications such as drug delivery systems and targeted therapies .

Biochemical Applications

Biological Sensing

In biochemical research, this compound is used to create sensing platforms that can detect biomolecules. Its ability to form stable complexes with metal ions allows for the development of sensors that are sensitive to changes in biological environments .

Pharmacokinetics Studies

The compound's role in pharmacokinetics has been explored through its application in analytical methods that quantify drug levels in biological samples. The derivatization techniques using this compound have facilitated studies on the absorption and metabolism of therapeutic agents like sulforaphane .

Case Studies

Mécanisme D'action

The mechanism of action of 2,6-Naphthalenedithiol involves its ability to interact with thiol groups in proteins and other biomolecules. The thiol groups can form disulfide bonds, leading to changes in the structure and function of the target molecules. This interaction can affect various molecular pathways and processes, making the compound useful in studying redox biology and thiol-based signaling .

Comparaison Avec Des Composés Similaires

- 2,7-Naphthalenedithiol

- 1,5-Naphthalenedithiol

- Naphthalene-2,6-dithiol

Comparison: 2,6-Naphthalenedithiol is unique due to the specific positioning of its thiol groups, which imparts distinct chemical reactivity and biological activity.

Activité Biologique

2,6-Naphthalenedithiol (C10H8S2) is a sulfur-containing organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential applications based on recent studies.

This compound consists of a naphthalene core with two thiol (-SH) groups at the 2 and 6 positions. This unique structure endows it with specific chemical reactivity and biological interactions that are crucial for its activity as a pharmacophore.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

- Antioxidant Properties : Research indicates that compounds with thiol groups can act as effective antioxidants. The presence of two thiol groups in this compound enhances its ability to scavenge free radicals and reduce oxidative stress in biological systems .

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest. For instance, it has been found to inhibit the proliferation of breast cancer cells by modulating signaling pathways associated with cell survival and apoptosis .

- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes due to its thiol groups .

- Redox Activity : The thiol groups in this compound can undergo oxidation-reduction reactions, which play a significant role in its antioxidant and cytotoxic properties. This redox cycling can lead to the generation of reactive oxygen species (ROS), contributing to its anticancer effects.

- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in cancer progression or microbial metabolism. For example, it has been noted to inhibit certain kinases that are crucial for tumor growth .

- Cell Signaling Modulation : The compound may influence various signaling pathways by modifying protein thiols, thereby altering cellular responses to stress and growth signals.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays such as DPPH radical scavenging and ABTS assays. Results showed significant scavenging activity comparable to standard antioxidants like ascorbic acid .

Anticancer Research

In vitro studies on breast cancer cell lines (MCF-7) treated with this compound revealed a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting its potential as an anticancer agent .

Antimicrobial Efficacy

In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MICs) that were lower than those for many conventional antibiotics. This highlights its potential as a novel antimicrobial agent .

Comparative Biological Activity Table

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antioxidant | High | Redox cycling |

| Anticancer | Moderate to High | Apoptosis induction |

| Antimicrobial | Moderate | Membrane disruption |

Propriétés

IUPAC Name |

naphthalene-2,6-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHBJPKFTZSWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S)C=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538779 | |

| Record name | Naphthalene-2,6-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96892-95-4 | |

| Record name | Naphthalene-2,6-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.